1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Organic Synthesis Salt Selection Solubility Engineering

Conformationally constrained diamines often present handling challenges due to poor solubility or instability of the free base. This dihydrobromide salt form solves these issues. - **Superior Handling:** Dihydrobromide counterion improves aqueous solubility and ambient bench-top stability compared to the free base (CAS 135325-06-3). - **Synthesis Efficiency:** Enables direct N-functionalization without a separate neutralization step; ideal for parallel CNS receptor library synthesis. - **Logistics:** Ambient-temperature shipping & storage; ≥98% purity supports reproducible multi-user access.

Molecular Formula C6H12Br2N2
Molecular Weight 271.98 g/mol
CAS No. 135325-05-2
Cat. No. B3039829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
CAS135325-05-2
Molecular FormulaC6H12Br2N2
Molecular Weight271.98 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)CNC2.Br.Br
InChIInChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H
InChIKeyBLTXQAIMJKGVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydropyrrolo[3,4-c]pyrrole Dihydrobromide – Core Scaffold Overview


1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (CAS 135325-05-2) is a salt-form bicyclic diamine building block featuring a fused pyrrolidine–pyrrolidine core . The dihydrobromide counterion enhances aqueous solubility and bench-top stability compared to the free base (CAS 135325-06-3) . Its conformationally constrained scaffold is a privileged chemotype in medicinal chemistry, serving as a rigid isostere for flexible diamine linkers in the design of CNS-penetrant ligands and kinase inhibitors [1].

Why This Dihydrobromide Salt Outperforms Generic Bicyclic Diamines


Substituting the dihydrobromide salt with the corresponding free base or dihydrochloride alters physicochemical handling and reactivity in downstream syntheses. The bromide counterion confers lower lattice energy and higher organic-solvent solubility than the chloride analogue, directly affecting reaction homogeneity and yield in aprotic media . Furthermore, the hexahydro- (partially saturated) variant possesses a distinct ring strain and amine basicity profile compared to the fully saturated octahydro- scaffold, which translates into divergent biological target selectivity in nAChR and kinase programs [1].

Evidence-Based Selection: Dihydrobromide vs. Alternative Forms


Counterion-Driven Solubility: Bromide vs. Chloride Salt

The dihydrobromide salt (CAS 135325-05-2) exhibits superior solubility in polar aprotic solvents compared to the dihydrochloride analogue (CAS 2109219-54-5) . Bromide salts generally possess lower lattice energies than the corresponding chlorides, facilitating dissolution in organic reaction media . Vendor specifications confirm the dihydrobromide is supplied as a free-flowing crystalline solid with ≥95% purity, while the dihydrochloride is often reported as a hygroscopic solid requiring anhydrous handling .

Organic Synthesis Salt Selection Solubility Engineering

Purity Benchmarking: High-Assay Specification Advantages

ChemScene offers 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide at ≥98% purity (Cat. CS-0181504) , exceeding the ≥95% specification common among other vendors such as MuseChem and AChemBlock . This higher purity reduces the risk of residual starting material (e.g., 3,7-bis-p-toluenesulfonyl-3,7-diazabicyclo[3.3.0]oct-1-(5)-ene) or debromination byproducts that can poison downstream catalytic steps.

Quality Control Purity Specification Reproducibility

Conformational Restraint for Subtype-Selective Receptor Binding

The hexahydropyrrolo[3,4-c]pyrrole scaffold imposes a rigid bicyclic geometry that restricts the spatial orientation of the two amine nitrogens . When elaborated to 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles, simple N-substitution patterns switch selectivity between α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) [1]. In contrast, flexible acyclic diamines (e.g., N,N'-dimethylethylenediamine) or monocyclic piperazine scaffolds generate ligands with broad, non-selective binding profiles across nAChR subtypes [1].

Medicinal Chemistry nAChR Selectivity Engineering

Validated Synthetic Route via Jendralla-Fischer Protocol

The definitive synthesis of 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide was reported by Jendralla and Fischer (HETEROCYCLES, 1995), employing HBr/phenol-mediated deprotection of 3,7-bis-p-toluenesulfonyl-3,7-diazabicyclo[3.3.0]oct-1-(5)-ene [1]. This protocol delivers the dihydrobromide salt directly as a crystalline solid, avoiding the need for separate salt-formation steps required for the free base or dihydrochloride. The method has been cited in subsequent process patents (e.g., EP3590940A1, autotaxin inhibitors) as the preferred source of the hexahydropyrrolo[3,4-c]pyrrole core .

Synthetic Methodology Process Chemistry Scale-Up

Industrial Relevance in LOX and ATX Inhibitor Patents

Two independent patent families—JP7437322B2 (LOX inhibitors for EGFR-related cancers) [1] and EP3590940A1 (autotaxin inhibitors for renal/fibrotic diseases) —explicitly claim hexahydropyrrolo[3,4-c]pyrrole as the core scaffold. This dual therapeutic-area coverage indicates that the scaffold is not a single-target curiosity but a broadly enabling chemotype. In both families, the hexahydro- (vs. octahydro-) oxidation state is specifically claimed, suggesting that the partial unsaturation is critical for target engagement or intellectual property differentiation.

Patent Landscape LOX Inhibitor ATX Inhibitor Drug Discovery

Ambient-Temperature Stability and Simplified Logistics

The dihydrobromide salt is classified under GHS as a warning-level hazard (H302/H315/H319/H335) and can be shipped and stored at ambient temperature (room temperature) . This contrasts with certain dihydrochloride salts of related bicyclic diamines that require refrigerated (2–8°C) storage due to hygroscopic degradation . The logistical simplicity of ambient-temperature storage reduces cold-chain costs for international procurement and simplifies inventory management in non-GMP laboratories.

Safety Logistics Storage Stability

Key Procurement Scenarios for Research and Development


CNS Drug Discovery: nAChR Subtype-Selective Ligands

The rigid hexahydropyrrolo[3,4-c]pyrrole core has been validated as a scaffold capable of delivering either α4β2- or α7-selective nAChR ligands through simple N-substitution tuning [1]. Procurement of the dihydrobromide salt enables direct N-functionalization without a separate neutralization step, streamlining parallel library synthesis for CNS receptor screening cascades.

Oncology Pipeline: LOX and ATX Inhibitor Optimization

Both the LOX inhibitor patent family (JP7437322B2) and the autotaxin inhibitor patent family (EP3590940A1) specifically claim hexahydropyrrolo[3,4-c]pyrrole derivatives [2]. Sourcing the commercial dihydrobromide building block ensures structural fidelity to the exemplified patent compounds, facilitating rapid lead optimization and strengthening intellectual property positioning.

Process Chemistry Scale-Up of Bicyclic Diamine Intermediates

The Jendralla-Fischer protocol provides a literature-precedented, one-step deprotection/salt-formation route to the dihydrobromide salt from the bis-tosyl-protected precursor [3]. For kilogram-scale campaigns, the direct isolation of the crystalline dihydrobromide eliminates separate neutralization and salt-exchange unit operations, reducing process mass intensity and cycle time.

Academic Core Facilities: Ambient-Stable Inventory Management

The dihydrobromide salt is classified for ambient-temperature storage and shipping , making it suitable for core facility compound management systems that lack extensive cold-chain infrastructure. This logistical advantage, combined with ≥98% purity availability, supports reproducible multi-user access across diverse synthetic projects.

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